

# A Comparative Guide to the Mechanosensitive Properties of DEG/ENaC Channels

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The degenerin/epithelial sodium channel (DEG/ENaC) superfamily encompasses a diverse group of ion channels crucial for various physiological processes, including mechanosensation. These channels are implicated in touch and pain perception, proprioception, and the regulation of blood pressure. Understanding the distinct mechanosensitive properties of different DEG/ENaC channels is paramount for elucidating their specific roles in health and disease and for the development of targeted therapeutics. This guide provides an objective comparison of the mechanosensitive characteristics of key DEG/ENaC channels, supported by experimental data and detailed methodologies.

## Quantitative Comparison of Mechanosensitive Properties

The following table summarizes the key quantitative parameters that define the mechanosensitive properties of various DEG/ENaC channels. These channels are found in different organisms and tissues, contributing to a range of mechanosensory functions.

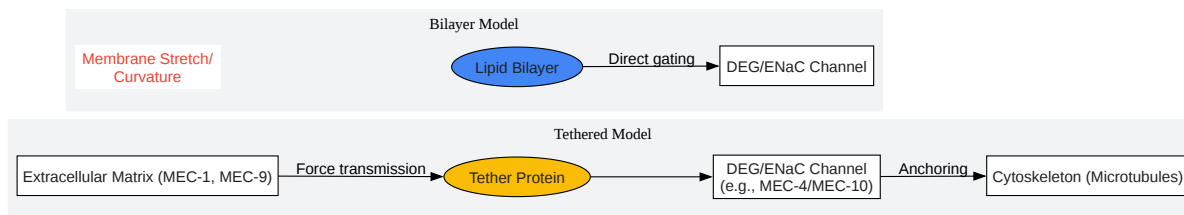
Channel Subunit(s)	Organism /Tissue	Single-Channel Conductance (pS)	Ion Selectivity (PNa/PK)	Gating Kinetics	Mechanical Stimulus Threshold	Amiloride Sensitivity (IC50)
MEC-4/MEC-10	C. elegans touch receptor neurons	Not precisely determined	Na <sup>+</sup> selective[1]	Rapidly activating[2]	Low threshold (gentle touch)	Micromolar range[3]
DEG-1	C. elegans nociceptors	Not precisely determined	Na <sup>+</sup> selective[1]	-	High threshold (harsh touch)	-
UNC-8	C. elegans motor neurons	Not precisely determined	Na <sup>+</sup> selective	-	Stretch	~8-fold less sensitive than MEC-4d
ASIC1a	Mammalian neurons	18-23[4]	~10[5]	Rapid activation and desensitization[4]	Not directly mechanosensitive, but modulates mechanosensation	>100 μM
ASIC2a	Mammalian neurons	~18[4]	-	Slow and partial desensitization[4]	Modulates mechanosensation	>100 μM
ASIC3	Mammalian sensory neurons	~20[4]	-	Rapid activation and desensitization[4]	Modulates mechanosensation	>100 μM

$\alpha\beta\gamma$ ENaC	Mammalian epithelial cells	4-5 (in native tissue), ~40 (reconstituted bovine $\alpha$ )	Highly Na <sup>+</sup> selective (>100)	Constitutively active, modulated by shear stress	Shear stress (~0.2 dynes/cm <sup>2</sup> ) [6][7]	~0.1-0.5 $\mu$ M [8]
$\delta\beta\gamma$ ENaC	Human neurons, epithelia	-	Na <sup>+</sup> selective	Constitutively active, less responsive to shear stress	Higher shear stress than $\alpha\beta\gamma$ ENaC [7]	~2.6 $\mu$ M [8]

Note: A hyphen (-) indicates that specific quantitative data was not readily available in the surveyed literature. The mechanosensitivity of ASICs is complex; they are primarily proton-gated but are involved in mechanosensory processes, and direct mechanical gating is still under investigation.

## Signaling Pathways and Gating Mechanisms

The activation of DEG/ENaC channels by mechanical stimuli is thought to occur through two primary models: the "tethered model" and the "bilayer model."



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**Fig. 1:** Models of mechanosensitive gating for DEG/ENaC channels.

In the tethered model, the channel is physically linked to the extracellular matrix (ECM) and/or the intracellular cytoskeleton. Mechanical force applied to these structures is transmitted to the channel, causing it to open. This model is well-supported for the *C. elegans* touch receptor neurons, where proteins like MEC-1 and MEC-9 in the ECM are thought to act as tethers for the MEC-4/MEC-10 channel complex<sup>[9]</sup>.

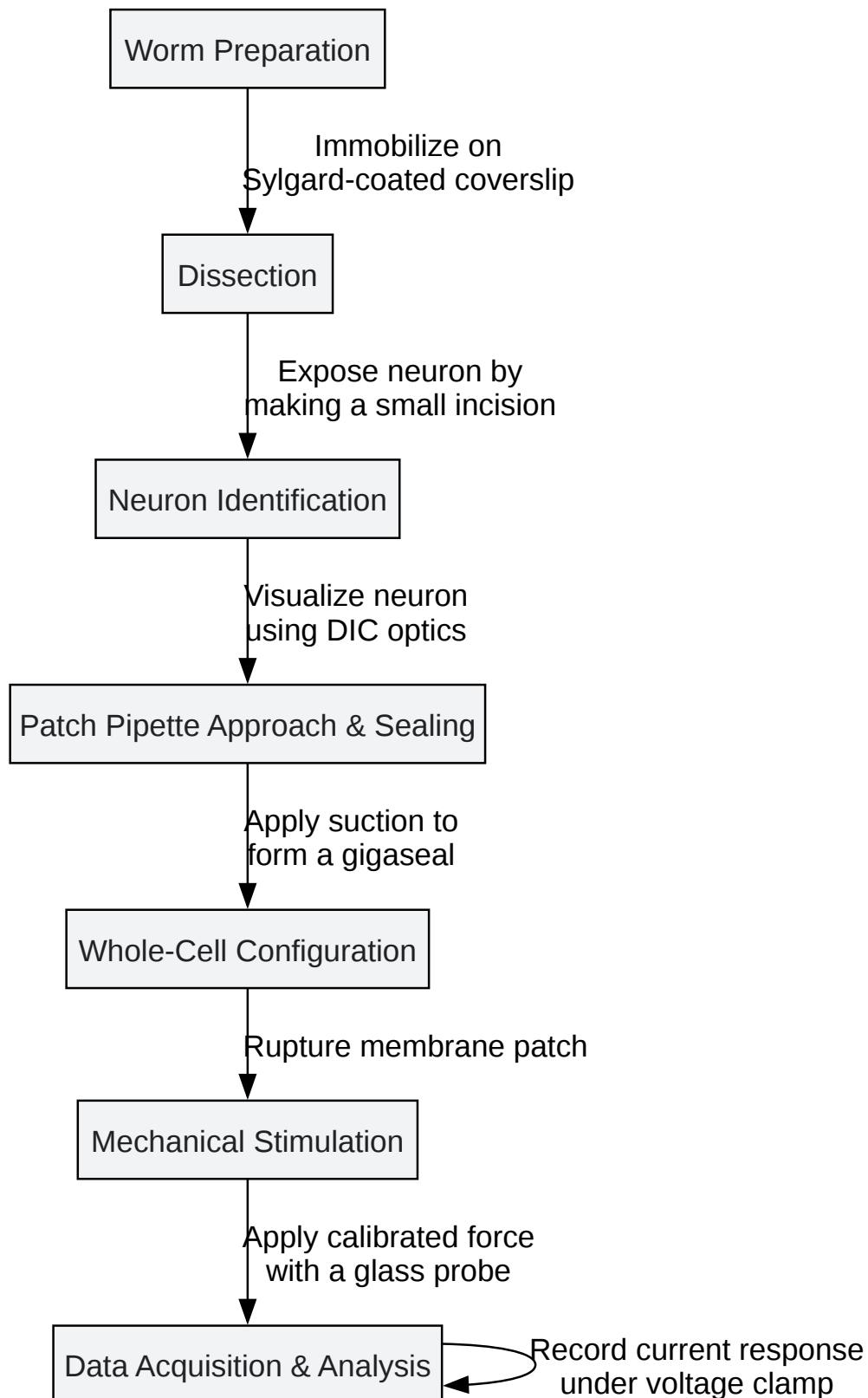
In the bilayer model, the channel is directly sensitive to changes in the physical state of the lipid bilayer, such as membrane tension or curvature. This mechanism is thought to be relevant for channels that are not part of large protein complexes.

## Experimental Protocols

Precise measurement of mechanosensitive channel properties requires specialized electrophysiological techniques. Below are detailed workflows for two common experimental paradigms.

### Protocol 1: In Vivo Whole-Cell Patch-Clamp of *C. elegans* Touch Receptor Neurons

This protocol allows for the direct recording of mechanoreceptor currents (MRCs) from identified neurons in a living animal.



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**Fig. 2:** Workflow for in vivo patch-clamp recording from *C. elegans* neurons.

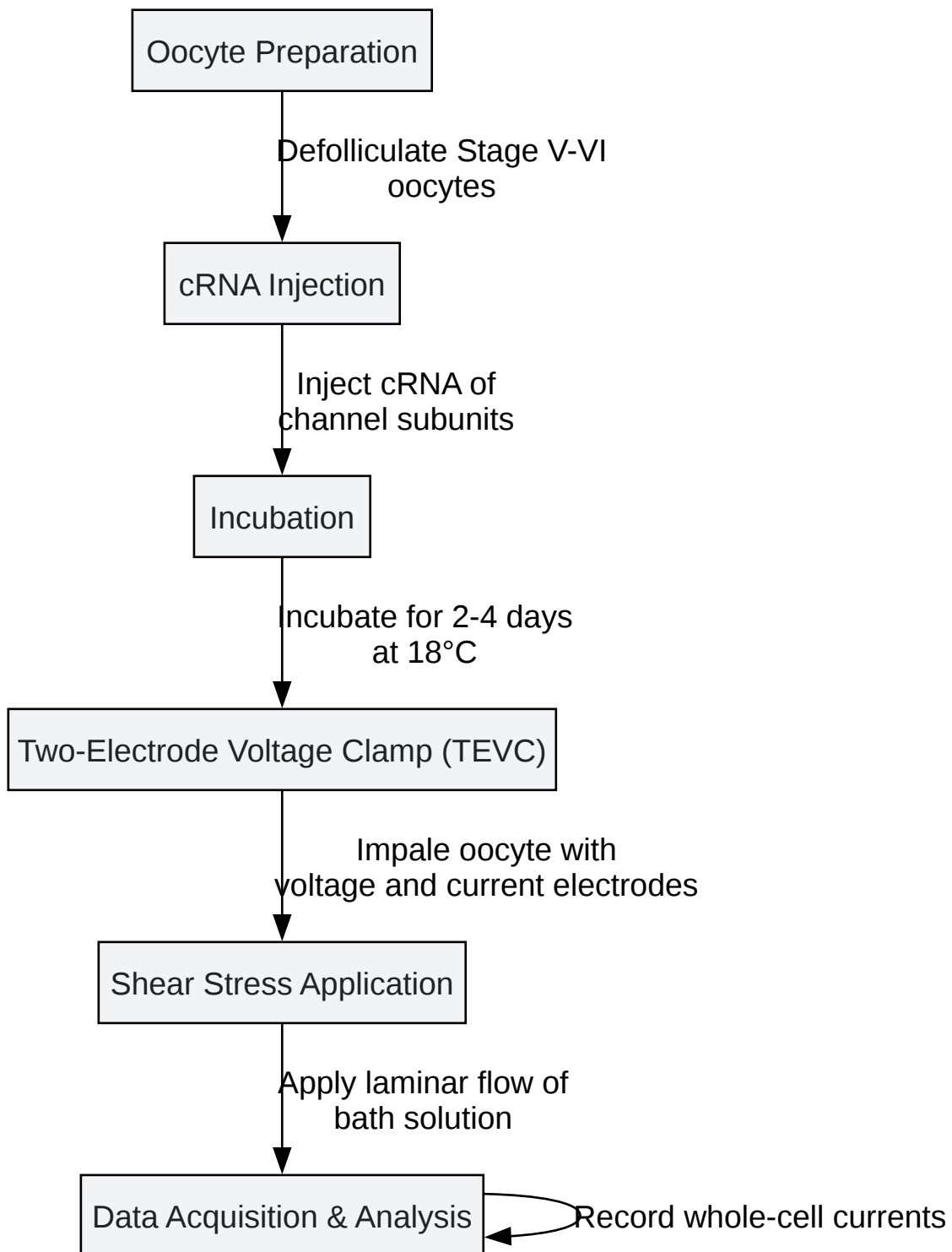
### Methodology:

- Worm Preparation: Anesthetize young adult *C. elegans* and immobilize them on a Sylgard-coated coverslip using cyanoacrylate glue[10][11].
- Dissection: Using a sharp glass needle, make a small incision in the cuticle to expose the desired touch receptor neuron (e.g., ALM or PLM)[10][11].
- Neuron Identification: Identify the neuron based on its position and morphology using differential interference contrast (DIC) microscopy.
- Electrophysiology:
  - Pipette Solution (Internal): (in mM) 120 KCl, 20 KOH, 4 MgCl<sub>2</sub>, 5 EGTA, 5 TES, 36 sucrose (pH 7.2).
  - Bath Solution (External): (in mM) 145 NaCl, 5 KCl, 1 CaCl<sub>2</sub>, 5 MgCl<sub>2</sub>, 10 HEPES, 10 glucose (pH 7.2).
  - Approach the neuron with a fire-polished borosilicate glass pipette (resistance 5-10 MΩ) filled with internal solution.
  - Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
  - Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
- Mechanical Stimulation:
  - Position a fire-polished glass probe (tip diameter ~2 μm) driven by a piezoelectric actuator near the neuron.
  - Apply a series of calibrated mechanical steps of varying displacement and velocity to the worm's body near the neuron's receptive field.
- Data Acquisition:

- Record membrane currents in the voltage-clamp mode, holding the membrane potential at -60 mV.
- Acquire data at a sampling rate of 10-20 kHz and filter at 2-5 kHz.
- Data Analysis:
  - Measure the peak amplitude, latency, and kinetics (activation and inactivation time constants) of the mechanoreceptor currents.
  - Construct current-voltage (I-V) relationships by applying voltage steps during mechanical stimulation to determine the reversal potential and infer ion selectivity.

## **Protocol 2: Measuring Shear Stress-Induced Currents in *Xenopus* Oocytes**

This heterologous expression system is widely used to study the function of ion channels in a controlled environment.



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**Fig. 3:** Workflow for measuring shear stress responses in *Xenopus* oocytes.

Methodology:

- Oocyte Preparation: Surgically harvest and defolliculate Stage V-VI oocytes from a female *Xenopus laevis* frog.
- cRNA Injection: Inject oocytes with cRNA encoding the DEG/ENaC subunits of interest (e.g.,  $\alpha$ ,  $\beta$ , and  $\gamma$  ENaC)[6][12].
- Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for channel expression.
- Electrophysiology (TEVC):
  - Bath Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 5 HEPES (pH 7.4).
  - Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current) filled with 3 M KCl.
  - Clamp the oocyte membrane potential at a holding potential of -60 mV.
- Shear Stress Application:
  - Position a perfusion pipette with a defined inner diameter at a fixed distance and angle from the oocyte.
  - Apply a controlled laminar flow of the bath solution over the oocyte surface to generate a specific shear stress (e.g., 0.2 dynes/cm<sup>2</sup>)[6][7].
- Data Acquisition:
  - Record the whole-cell current before, during, and after the application of shear stress.
  - To isolate the ENaC-mediated current, apply the blocker amiloride at the end of the experiment.
- Data Analysis:
  - Calculate the change in amiloride-sensitive current induced by shear stress.

- Determine the time course of activation and deactivation of the current in response to the flow.

## Conclusion

The DEG/ENaC superfamily of ion channels exhibits a remarkable diversity in their mechanosensitive properties, reflecting their specialized roles in different physiological contexts. While channels like MEC-4/MEC-10 in *C. elegans* are bona fide mechanotransducers for gentle touch, others like ASICs and ENaCs appear to have more modulatory roles in mechanosensation, often being gated by other stimuli but influenced by mechanical forces. The continued application of advanced electrophysiological and imaging techniques will be crucial to further dissect the intricate mechanisms of mechanotransduction by these important channels and to pave the way for novel therapeutic interventions targeting mechanosensory disorders.

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